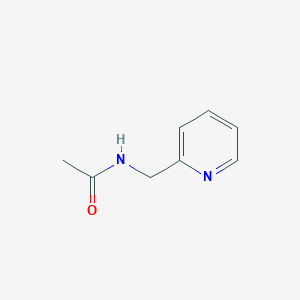

N-(pyridin-2-ylmethyl)acetamide

Overview

Description

N-(pyridin-2-ylmethyl)acetamide (NPM) is an organic compound with the molecular formula C7H9NO2. It is a derivative of acetamide and is used in a variety of scientific research applications. NPM is a colorless solid that is soluble in water and ethanol, and has a melting point of 97 °C (207 °F). NPM has a wide range of applications in the fields of biochemistry and pharmacology, and is used in a variety of laboratory experiments.

Scientific Research Applications

Metal Complexes and Ligand Studies

- N-(pyridin-2-ylmethyl)acetamide has been used in the synthesis of new metal complexes. Tetradentate ligands derived from it showed diverse bonding and geometries with metals like Cr(III), Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II) (Al-jeboori, Al-Tawel, & Ahmad, 2010). Another study synthesized divalent and trivalent ion complexes with 2-hydroxy-N-pyridin-2-ylmethyl-acetamide, observing varied biological activities (Karim, Ali, & Musa, 2005).

Tautomerism Studies

- Research on tautomerism, a form of isomerism, highlighted N-(pyridin-2-yl)acetamide's existence in various tautomeric forms, contributing to understanding heteroaromatic tautomerism (Katritzky & Ghiviriga, 1995).

Corrosion Inhibition

- Derivatives of N-(pyridin-2-yl)acetamide have been synthesized for corrosion inhibition, tested in both acidic and mineral oil mediums. These compounds showed promising inhibition efficiencies, crucial for industrial applications (Yıldırım & Cetin, 2008).

Ligand-Reactivity and Chemical Synthesis

- Studies focused on the ligand-rearrangement reactions using 3-halo-4-aminopyridines with this compound, leading to novel synthetic pathways (Getlik et al., 2013). Another investigation into the coordination of N,N-bis(pyridin-2-ylmethyl)acetamide with transition metals showed interesting results on amide bond cleavage (Yang, Lu, Wang, & Liu, 2016).

Pharmaceutical Research

- A study on 2-aryl-2-(pyridin-2-yl)acetamides explored their anticonvulsant activities and cardiac safety, showcasing their potential as therapeutic agents (Dawidowski et al., 2020).

Spectroscopic and Structural Analysis

- Research has been conducted on zinc complexes with N-(2-pyridylmethyl)acetamide ligands, where the complexes exhibited various coordination geometries. This study contributes to our understanding of metal-ligand interactions (Chaudhuri et al., 2007).

Safety and Hazards

Properties

IUPAC Name |

N-(pyridin-2-ylmethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-7(11)10-6-8-4-2-3-5-9-8/h2-5H,6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACOHAEBNFWGQCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20408160 | |

| Record name | N-(pyridin-2-ylmethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58481-18-8 | |

| Record name | N-(pyridin-2-ylmethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

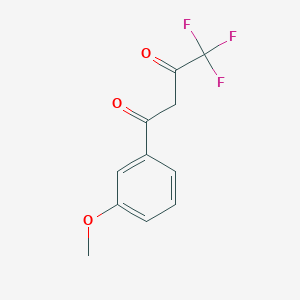

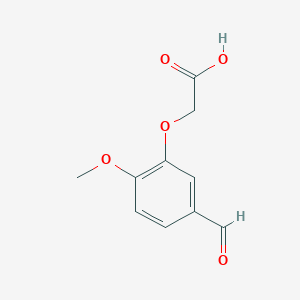

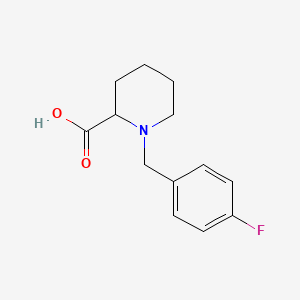

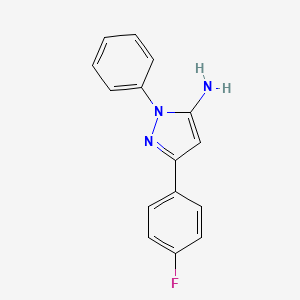

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can N-(pyridin-2-ylmethyl)acetamide act as a ligand in metal complex formation, and what are the potential applications of these complexes?

A: Yes, this compound can act as a ligand in metal complex formation. [, ] The research indicates that it can form complexes with various divalent metal ions like cobalt, nickel, copper, zinc, cadmium, and mercury, as well as trivalent chromium ions. [] These complexes have shown potential as antimicrobial agents against bacteria like Staphylococcus aureus and E. coli. [] Further research explored its use as a precursor for synthesizing palladium(II) complexes with tridentate ligands. These palladium complexes, incorporating N-heterocyclic carbene, amidate, and pyridine donor moieties, have shown potential as anticancer agents. []

Q2: How does the coordination mode of this compound in palladium complexes affect their stability and potential applications?

A: this compound can coordinate to palladium in either a "normal" or "abnormal" N-heterocyclic carbene (NHC) binding mode. [] Theoretical calculations suggest that the palladium complex with "normal" NHC coordination exhibits greater thermal stability compared to the isomeric complex with "abnormal" NHC binding. [] This difference in stability could impact the complexes' activity and effectiveness as potential anticancer agents, making the "normal" NHC coordination mode more desirable for further development.

Q3: What spectroscopic techniques are useful for characterizing this compound and its metal complexes?

A: Various spectroscopic techniques have proven valuable for characterizing this compound and its metal complexes. These include:* Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR provide structural information about the ligand itself. []* Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups and analyze the coordination of the ligand to metal ions within the complexes. []* Electronic Spectroscopy (UV-Vis): UV-Vis spectroscopy provides insights into the electronic structure and geometry of the metal complexes. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]-N-methylprop-2-enethioamide](/img/structure/B1335781.png)

![3-[(E)-(2,4-dichlorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B1335789.png)

![6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1335800.png)

![3-(3-hydroxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B1335803.png)

![N-[1-(4-nitrophenyl)ethyl]acetamide](/img/structure/B1335806.png)